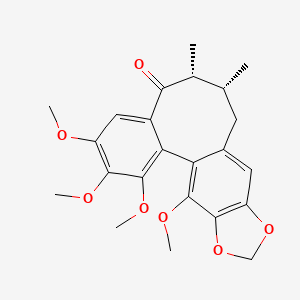
Schisanlignone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Schisanlignone C involves several steps, including the isolation and purification of the compound from natural sources. The isolation process typically involves solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. The stems of Kadsura japonica and Schisandra henryi are harvested, dried, and subjected to solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified using chromatographic methods to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Schisanlignone C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the lignan structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can produce reduced forms of this compound .
Applications De Recherche Scientifique
Schisanlignone C has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Schisanlignone C involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating various biochemical pathways, including those involved in oxidative stress and inflammation . The compound’s antioxidant properties help neutralize free radicals, while its anti-inflammatory effects reduce inflammation by inhibiting specific enzymes and signaling pathways .
Comparaison Avec Des Composés Similaires
Schisanlignone C is part of a group of lignan compounds found in Schisandra species. Similar compounds include:
Schisanlignone D: Another lignan compound with similar biological activities.
Schisanlignaol D: A related lignan with distinct chemical properties.
Propriétés
Formule moléculaire |
C23H26O7 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-one |
InChI |
InChI=1S/C23H26O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12H,7,10H2,1-6H3/t11-,12-/m1/s1 |
Clé InChI |
IGSKKMAOJMXOII-VXGBXAGGSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)[C@@H]1C)OC)OC)OC)OC)OCO3 |
SMILES canonique |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)C1C)OC)OC)OC)OC)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


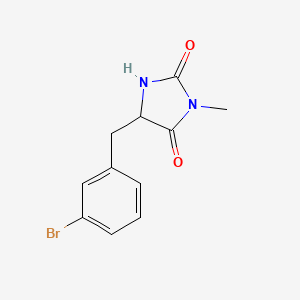
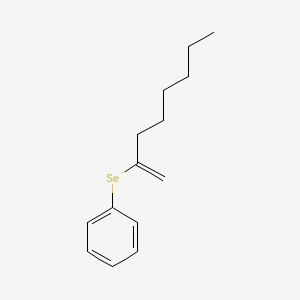
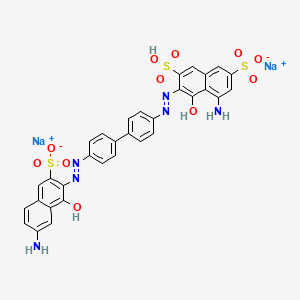
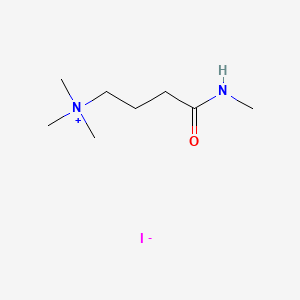
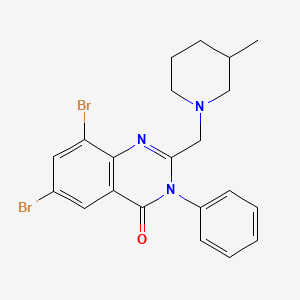
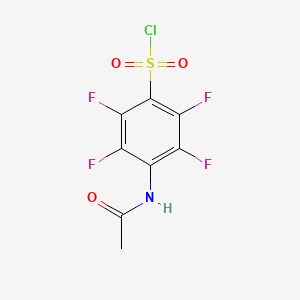
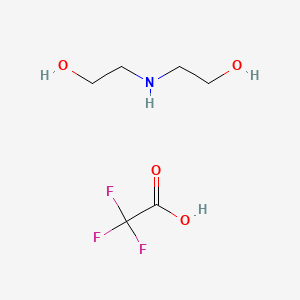
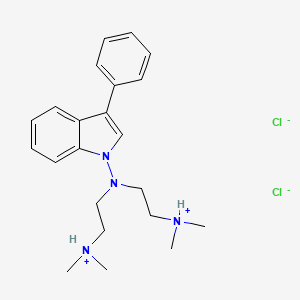

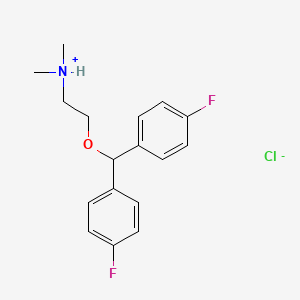

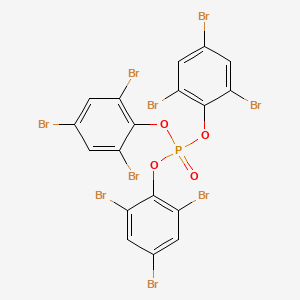
![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

